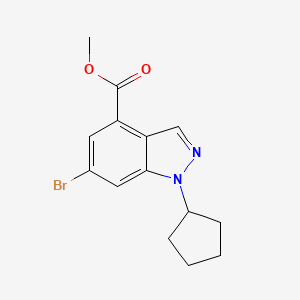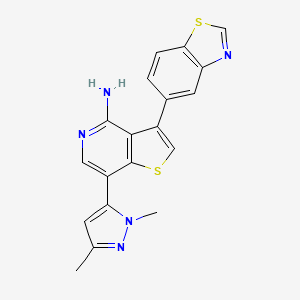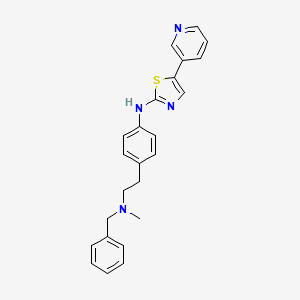
AX-024
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AX-024 ist eine neuartige chemische Verbindung, die als oral verabreichbarer Inhibitor der T-Zell-Rezeptor (TCR)-Nck-Interaktion wirkt. Es hemmt selektiv die T-Zell-Aktivierung, die durch TCR-Stimulation ausgelöst wird, mit einem IC50-Wert von etwa 1 nM . This compound moduliert die Zellsignalisierung effektiv, indem es gezielt SH3-Domänen angreift und weist wünschenswerte Eigenschaften wie eine geringe akute Toxizität, eine hohe Potenz und eine ausgezeichnete Selektivität auf .
Herstellungsmethoden
Die Synthesewege und Reaktionsbedingungen für this compound umfassen die Verwendung fortschrittlicher organischer Synthesetechniken. Die Herstellung von this compound umfasst in der Regel die folgenden Schritte:
Synthese von Zwischenprodukten: Der erste Schritt beinhaltet die Synthese von Zwischenprodukten durch verschiedene organische Reaktionen wie nukleophile Substitution, Oxidation und Reduktion.
Bildung von this compound: Die Zwischenprodukte werden dann weiteren Reaktionen, einschließlich Cyclisierung und Modifikationen der funktionellen Gruppen, unterzogen, um die endgültige this compound-Verbindung zu bilden.
Industrielle Produktionsmethoden für this compound umfassen die Skalierung der Laborsyntheseverfahren, um die Verbindung in größeren Mengen zu produzieren. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz großtechnischer Reinigungsverfahren.
Wissenschaftliche Forschungsanwendungen
AX-024 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: In der biologischen Forschung wird this compound eingesetzt, um die T-Zell-Aktivierung und ihre Rolle bei Immunreaktionen zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Autoimmunerkrankungen.
Wirkmechanismus
Der primäre Wirkmechanismus von this compound ist die selektive Hemmung der T-Zell-Aktivierung, die durch TCR-Stimulation ausgelöst wird. This compound zielt speziell auf die SH3-Domänen des Nck-Proteins ab und verhindert dessen Interaktion mit dem TCR. Diese Störung der TCR-Nck-Interaktion führt zur Hemmung von nachgeschalteten Signalwegen, die an der T-Zell-Aktivierung beteiligt sind . This compound reduziert effektiv die Produktion von Zytokinen wie Interleukin-6, Tumornekrosefaktor-α, Interferon-γ, Interleukin-10 und Interleukin-17A .
Wirkmechanismus
Target of Action
Its primary targets are the T cell receptor (TCR) and the Nck adaptor protein . These proteins play a crucial role in T cell activation, which is a key process in the immune response .
Mode of Action
AX-024 selectively inhibits T cell activation triggered by TCR stimulation . It modulates cell signaling by specifically targeting SH3 domains . The compound achieves this by inhibiting the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This interaction is particularly important for TCR signaling in response to weak antigens .
Biochemical Pathways
The inhibition of the TCR-Nck interaction by this compound affects the signaling pathways downstream of the TCR. This results in a reduction in the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), IL-10, and IL-17A . These cytokines are key players in the immune response, and their reduction can help modulate immune reactions.
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is orally available, which allows for easy administration . In clinical trials, this compound has been administered in single ascending doses and has been well tolerated, even at high doses
Result of Action
The result of this compound’s action is a selective inhibition of T cell activation, leading to a reduction in the production of key cytokines . This can have therapeutic effects in conditions where the immune response is overactive, such as in autoimmune diseases . For example, in models of psoriasis and asthma, treatment with this compound reduced symptoms of inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of antigens can trigger the TCR-Nck interaction that this compound inhibits . Additionally, the compound’s efficacy can be affected by factors such as the patient’s overall health, other medications they may be taking, and their individual metabolic characteristics. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for AX-024 involve the use of advanced organic synthesis techniques. The preparation of this compound typically includes the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through various organic reactions such as nucleophilic substitution, oxidation, and reduction.
Formation of this compound: The intermediate compounds are then subjected to further reactions, including cyclization and functional group modifications, to form the final this compound compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
AX-024 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen von this compound können mit Hilfe von Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erzeugen.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
AX-024 ist einzigartig in seiner Fähigkeit, die TCR-Nck-Interaktion mit hoher Potenz und Selektivität selektiv zu hemmen. Ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine hohe Potenz, geringe akute Toxizität und ausgezeichnete Selektivität aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGVRPILDZML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the proposed mechanism of action for AX-024?
A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []
Q2: How does this compound affect T cell signaling according to the initial studies?
A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []
Q3: Were there any conflicting findings regarding the mechanism of action of this compound?
A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []
Q4: What is the current understanding of this compound's mechanism of action?
A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []
Q5: What is the significance of studying this compound's mechanism of action?
A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.
Q6: Has this compound shown any promising results in in vivo models?
A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.
Q7: Are there any other potential applications for this compound being investigated?
A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []
Q8: What is the current status of this compound in terms of clinical development?
A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)






![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
